![molecular formula C7H10O B083777 2,3,5-Trimethylfuran CAS No. 10504-04-8](/img/structure/B83777.png)
2,3,5-Trimethylfuran
Overview
Description
2,3,5-Trimethylfuran is a heteroarene . It is a natural product found in Aspergillus candidus . The molecular formula is C7H10O . The molecular weight is 110.15 g/mol .
Synthesis Analysis
The synthesis of 2,3,5-Trimethylfuran has been reported in several studies . For instance, one study synthesized stable isotope-labelled 3,4,5-trimethylfuran-2(5H)-ones containing one and two 13C atoms for the identification of metabolic degradation products .
Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethylfuran consists of 8 heavy atoms . The IUPAC name is 2,3,5-trimethylfuran . The InChIKey is NJXZFRUNHWKHEC-UHFFFAOYSA-N .
Chemical Reactions Analysis
The atmospheric reaction of 2,3,5-Trimethylfuran with nitrate radical (NO3) has been investigated .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5-Trimethylfuran include a molecular weight of 110.15 g/mol , a XLogP3-AA of 2.2 , and a topological polar surface area of 13.1 Ų . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 0 rotatable bond count .
Scientific Research Applications
Pharmaceutical Research
2,3,5-Trimethylfuran is explored in pharmaceutical research for its potential as a building block in drug synthesis. Its structure is a key component in the creation of various pharmacologically active molecules. For instance, derivatives of 2,3,5-Trimethylfuran are being studied for their anti-inflammatory and analgesic properties .
Material Science
In material science, 2,3,5-Trimethylfuran is used to synthesize polymers and co-polymers. Its furanic backbone can contribute to the thermal stability and mechanical strength of materials. It’s also being researched for its use in creating environmentally friendly packaging materials due to its potential biodegradability .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the preparation of specialized aromatic compounds. Its reactivity is harnessed to form complex molecules that are used in various chemical industries, including agrochemicals and dyes .
Environmental Science
2,3,5-Trimethylfuran plays a role in atmospheric chemistry. It’s a product of biomass burning and can react with atmospheric radicals, contributing to air pollution and the formation of secondary organic aerosols. Understanding its behavior helps in modeling atmospheric reactions and assessing environmental impact .
Biochemistry
In biochemistry, 2,3,5-Trimethylfuran is part of the study of smoke-derived butenolides, which are compounds that affect plant growth and seed germination. Research into these compounds can lead to agricultural advancements in crop yield and management strategies .
Industrial Applications
Industrially, 2,3,5-Trimethylfuran is utilized as a solvent and a precursor to other industrial chemicals. Its properties make it suitable for use in various manufacturing processes, including the production of fragrances and flavoring agents .
Mechanism of Action
Target of Action
The primary target of 2,3,5-Trimethylfuran is the germination process of seeds . It has been found to significantly reduce the germination stimulatory activity of the highly active germination promoter, 3-methyl-2H-furo[2,3-c]pyran-2-one (karrikinolide; KAR 1), another smoke-derived compound .
Mode of Action
2,3,5-Trimethylfuran interacts with its targets by inhibiting the germination process. It does this by reducing the stimulatory activity of karrikinolide, a compound known to promote seed germination . The exact molecular interactions are still under investigation.
Result of Action
The primary result of the action of 2,3,5-Trimethylfuran is the inhibition of seed germination . It significantly reduces the germination stimulatory activity of karrikinolide, thereby controlling the germination process.
Safety and Hazards
properties
IUPAC Name |
2,3,5-trimethylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZFRUNHWKHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146923 | |
Record name | Furan, 2,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethylfuran | |
CAS RN |
10504-04-8 | |
Record name | 2,3,5-Trimethylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10504-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan, 2,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Trimethylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the atmospheric fate of 2,3,5-trimethylfuran during nighttime?
A1: Research indicates that the reaction of 2,3,5-trimethylfuran with nitrate radicals (NO3) is its dominant removal pathway during the night. [] This reaction contributes significantly to the compound's atmospheric lifetime, which has been estimated to be between 0.5 and 55 minutes. []
Q2: How does the presence of methyl groups influence the reaction rate of furan compounds with nitrate radicals?
A2: Studies comparing the rate coefficients of furan and various methylated furans, including 2,3,5-trimethylfuran, with nitrate radicals reveal that the presence and number of methyl groups significantly impact the reaction rate. [] For instance, 2,3,5-trimethylfuran exhibits a much faster reaction rate with nitrate radicals compared to furan. [] This suggests that the methyl substituents enhance the compound's reactivity towards atmospheric nitrate radicals.
Q3: Can 2,3,5-trimethylfuran be used as a marker for bacterial growth in a diagnostic setting?
A3: Research suggests that 2,3,5-trimethylfuran, along with other volatile organic compounds, could potentially serve as a marker for the presence and growth of Mycobacterium avium subsp. paratuberculosis (MAP) in cultures. [] Specifically, the concentration levels of 2,3,5-trimethylfuran were found to be indicative of MAP cultures even before visible growth was apparent. [] This finding highlights the potential of volatile organic compound analysis, including the monitoring of 2,3,5-trimethylfuran, for early and rapid diagnosis of bacterial infections like paratuberculosis.
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